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Compound of Interest

Compound Name: GSK854

Cat. No.: B607866 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for utilizing GSK854 in experiments targeting

ZAK/MLTK kinase. Below you will find frequently asked questions (FAQs), detailed

experimental protocols, and troubleshooting guides to ensure the successful application of

GSK854 in your research.

Frequently Asked Questions (FAQs)
Q1: What is GSK854 and what is its primary mechanism of action?

A1: GSK854 is a potent, ATP-competitive small molecule inhibitor. While it is highly selective,

its primary target is Troponin I-Interacting Kinase (TNNI3K), with an IC50 value of less than 10

nM.[1][2] Notably, its only other significant inhibitory activity is against ZAK (Sterile alpha motif

and leucine zipper containing kinase AZK, also known as MAP3K20 or MLTK) and MLTK

(Mixed Lineage Kinase 4, also known as MAP3K21).[2]

Q2: What is the known selectivity profile of GSK854?

A2: GSK854 demonstrates high selectivity. In a broad kinase panel, it showed greater than

100-fold selectivity for TNNI3K over 96% of the kinases tested.[1][2] At a concentration of 100

nM, the only significant off-target inhibition observed was of ZAK/MLTK.[2] This makes it a

valuable tool for studying ZAK/MLTK signaling, provided the primary target, TNNI3K, is not

expressed or functionally relevant in the experimental system.
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Q3: How does ZAK/MLTK inhibition affect downstream signaling?

A3: ZAK/MLTK are components of the mitogen-activated protein kinase (MAPK) cascade. They

act as MAP3K's that, in response to cellular stressors like UV radiation or ribotoxic stress,

phosphorylate and activate MAP2K's (MKK3, MKK6, MKK4, and MKK7). These, in turn,

phosphorylate and activate the downstream stress-activated protein kinases (SAPKs) p38

MAPK and JNK. Therefore, inhibition of ZAK/MLTK with GSK854 is expected to decrease the

phosphorylation of p38 and JNK.

Q4: What is the recommended starting concentration for GSK854 in cell-based assays?

A4: A good starting point for cell-based assays is to perform a dose-response curve ranging

from 10 nM to 10 µM. For TNNI3K, the cellular IC50 is approximately 8 nM.[1] Given that

ZAK/MLTK are secondary targets, a higher concentration may be required to achieve

significant inhibition. We recommend starting with a concentration range of 100 nM to 1 µM to

observe effects on ZAK/MLTK-mediated pathways.

Q5: How should I prepare and store GSK854?

A5: GSK854 should be stored as a dry powder at -20°C for long-term storage. For

experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate

solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-

thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final

DMSO concentration in your cell culture medium is low (typically below 0.5%) to prevent

solvent-induced toxicity.

Quantitative Data Summary
The following table summarizes the inhibitory activity and selectivity of GSK854.
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Target Kinase
IC50 (Biochemical
Assay)

IC50 (Cellular
Assay)

Selectivity Notes

TNNI3K < 10 nM[1][2] 8 nM[1] Primary target.

ZAK/MLTK

Not explicitly reported;

estimated to be in the

range of 50-200 nM*

Not reported

The only other

significant kinase

inhibited by GSK854

at 100 nM.[2]

B-Raf
> 25-fold selectivity

vs. TNNI3K[1]
Not reported Minimal inhibition.

EGFR > 25 µM[1] Not reported
No significant

inhibition.

*Note: The specific IC50 of GSK854 for ZAK/MLTK is not publicly available. This estimate is

based on qualitative descriptions of its selectivity profile.[2]
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Caption: Simplified ZAK/MLTK signaling pathway and the inhibitory action of GSK854.
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Caption: Experimental workflow for assessing GSK854 activity on p38/JNK phosphorylation.
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Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 and Phospho-
JNK
This protocol details the steps to measure the inhibition of ZAK/MLTK downstream targets.

Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80%

confluency at the time of the experiment. Allow cells to adhere overnight.

Compound Treatment: The next day, replace the medium with fresh medium containing

various concentrations of GSK854 (e.g., 0, 10, 100, 500, 1000, 5000 nM). Include a vehicle

control (e.g., 0.1% DMSO). Incubate for 1-4 hours.

Stimulation (Optional): To induce a strong signal, treat cells with a known activator of the

stress pathway, such as Anisomycin (10 µg/mL) or UV radiation, for the final 15-30 minutes

of the incubation period.

Cell Lysis:

Aspirate the medium and wash cells once with ice-cold PBS.

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and

phosphatase inhibitor cocktails.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

Sample Preparation & SDS-PAGE:

Normalize the protein concentration for all samples.

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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Load 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

Incubate with primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK) overnight at

4°C, following the manufacturer's recommended dilution.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash three times with TBST.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with antibodies for total p38, total JNK, and a loading control like GAPDH or

β-actin.

Protocol 2: In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for assessing the direct inhibitory effect of GSK854
on recombinant ZAK or MLTK kinase.

Reagents:

Recombinant human ZAK/MLTK kinase.

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).

Substrate (e.g., Myelin Basic Protein (MBP), 1 mg/mL).

GSK854 at various concentrations.
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[γ-³³P]ATP.

100 µM unlabeled ATP.

Assay Preparation:

Prepare a master mix of kinase, substrate, and kinase buffer.

In a 96-well plate, add GSK854 at a range of final concentrations (e.g., 0.1 nM to 10 µM).

Include a no-inhibitor control.

Add the kinase/substrate master mix to each well. Pre-incubate for 10 minutes at room

temperature.

Initiate Reaction:

Start the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP (final

concentration typically at or near the Km of ATP for the kinase, e.g., 10 µM).

Incubate the plate at 30°C for 30-60 minutes. Ensure the reaction is in the linear range.

Stop Reaction & Spotting:

Terminate the reaction by adding phosphoric acid.

Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

Washing: Wash the P81 paper multiple times in phosphoric acid to remove unincorporated

[γ-³³P]ATP.

Detection: Measure the incorporated radioactivity on the P81 paper using a scintillation

counter.

Data Analysis: Calculate the percent inhibition for each GSK854 concentration relative to the

no-inhibitor control and determine the IC50 value by fitting the data to a dose-response

curve.
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Problem

Potential Causes

Solutions

No inhibition of p-p38/p-JNK
observed in Western Blot

GSK854 Concentration Too Low Inactive or Degraded GSK854 Low Endogenous ZAK/MLTK Activity Suboptimal Assay Conditions

Increase GSK854 concentration.
Perform a wider dose-response

(e.g., up to 10 µM).

Use freshly prepared GSK854 from a
new stock. Verify proper storage

conditions (-20°C, protected from light).

Confirm ZAK/MLTK expression in your
cell line (qPCR/Western Blot).
Stimulate cells with an agonist

(Anisomycin, UV) to activate the pathway.

Optimize incubation time with GSK854.
Ensure lysis buffer contains fresh

phosphatase inhibitors.
Verify antibody performance.

Click to download full resolution via product page

Caption: Troubleshooting logic for lack of GSK854 effect in cellular assays.
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Problem Potential Cause Recommended Solution

High background in Western

Blot

- Insufficient blocking-

Secondary antibody

concentration too high-

Insufficient washing

- Increase blocking time to 1.5-

2 hours.- Titrate the secondary

antibody to find the optimal

concentration.- Increase the

number and duration of TBST

washes.

Inconsistent results between

experiments

- Variation in cell confluency-

Inconsistent incubation times-

Edge effects in multi-well

plates

- Seed cells consistently and

ensure confluency is similar at

the start of each experiment.-

Use timers to ensure precise

incubation periods.- Avoid

using the outer wells of plates

or fill them with PBS to

maintain humidity.

GSK854 is not soluble in

media
- Compound precipitation

- Ensure the final DMSO

concentration is below 0.5%.-

Prepare the final dilution in

pre-warmed media and vortex

gently before adding to cells.

Inhibitor works in cells but not

in biochemical assay

- High ATP concentration in

vitro- Inactive recombinant

enzyme

- Since GSK854 is ATP-

competitive, ensure the ATP

concentration in your assay is

at or below the Km for the

kinase. High ATP levels will

require higher inhibitor

concentrations.- Verify the

activity of your recombinant

ZAK/MLTK with a positive

control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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